![molecular formula C33H31BO12 B12353098 Acetoxymethyl 3'-(acetoxymethoxy)-3-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylate CAS No. 1268491-69-5](/img/structure/B12353098.png)
Acetoxymethyl 3'-(acetoxymethoxy)-3-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
This modification enhances the compound’s cellular retention and sensitivity to hydrogen peroxide . The preparation involves the following steps:
Synthesis of the core structure: The core structure of PF6-AM is synthesized by reacting specific organic compounds under controlled conditions.
Introduction of acetoxymethyl ester groups: The core structure is then modified by introducing acetoxymethyl ester groups, which protect the anionic carboxylate forms and facilitate cellular entry.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
化学反应分析
PF6-AM undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include:
Esterases: Enzymes that catalyze the hydrolysis of ester bonds.
Hydrogen peroxide: The target molecule for detection by PF6-AM.
The major product formed from these reactions is a fluorescent compound that indicates the presence of hydrogen peroxide .
科学研究应用
PF6-AM has a wide range of scientific research applications, including:
Biological Research: PF6-AM is used to detect and measure hydrogen peroxide levels in living cells, providing insights into cellular oxidative stress and signaling pathways.
Medical Research: The compound is employed in studies related to oxidative stress and its role in various diseases, including cancer, neurodegenerative disorders, and aging.
Chemical Research: PF6-AM is used in the development of new fluorescent probes and sensors for detecting reactive oxygen species.
Industrial Applications: PF6-AM can be used in the development of diagnostic tools and assays for detecting oxidative stress in various industrial processes.
作用机制
PF6-AM exerts its effects through the following mechanism:
Cellular Entry: The acetoxymethyl ester groups allow PF6-AM to readily enter cells.
Esterase Cleavage: Once inside the cell, intracellular esterases cleave the acetoxymethyl ester groups, converting PF6-AM into its anionic carboxylate form.
Reaction with Hydrogen Peroxide: The anionic form of PF6-AM reacts with hydrogen peroxide, leading to the formation of a fluorescent product that can be detected using fluorescence microscopy.
The molecular targets and pathways involved include intracellular esterases and hydrogen peroxide, which is a key signaling molecule in various cellular processes .
相似化合物的比较
PF6-AM can be compared with other similar compounds, such as:
Peroxyfluor-1 (PF1): Another fluorescent indicator for hydrogen peroxide detection, but with different sensitivity and specificity profiles.
Peroxyfluor-2 (PF2): Similar to PF1, but with modifications that enhance its cellular retention and sensitivity to hydrogen peroxide.
PF6-AM is unique due to its high sensitivity and specificity for hydrogen peroxide, as well as its ability to retain within cells for extended periods, allowing for more accurate and prolonged detection .
属性
CAS 编号 |
1268491-69-5 |
|---|---|
分子式 |
C33H31BO12 |
分子量 |
630.4 g/mol |
IUPAC 名称 |
acetyloxymethyl 3'-(acetyloxymethoxy)-1-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2-benzofuran-3,9'-xanthene]-5-carboxylate |
InChI |
InChI=1S/C33H31BO12/c1-18(35)39-16-41-22-9-12-25-28(15-22)43-27-14-21(34-45-31(3,4)32(5,6)46-34)8-11-24(27)33(25)26-13-20(7-10-23(26)30(38)44-33)29(37)42-17-40-19(2)36/h7-15H,16-17H2,1-6H3 |
InChI 键 |
DYRAQRKTJXRJKN-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)OCOC(=O)C)C6=C(C=CC(=C6)C(=O)OCOC(=O)C)C(=O)O4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-Hydroxy-3,5-dimethylphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]tridec-1(9)-en-3-one](/img/structure/B12353017.png)
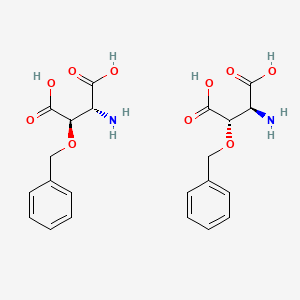
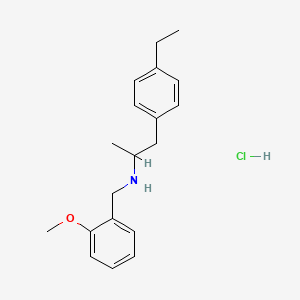
![[3-(aminomethyl)-1-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B12353041.png)
![3-[(2,5-Difluorophenyl)sulfanyl]prop-2-enoic acid](/img/structure/B12353043.png)
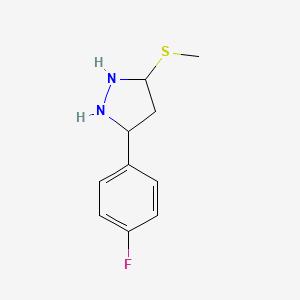
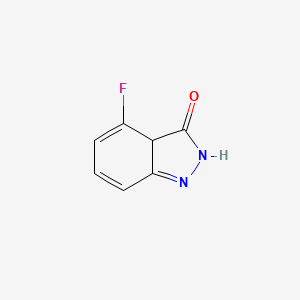
![[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] acetate](/img/structure/B12353060.png)
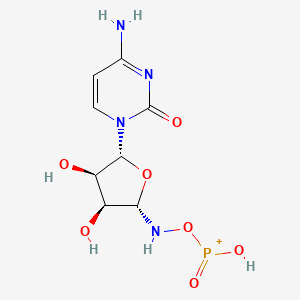
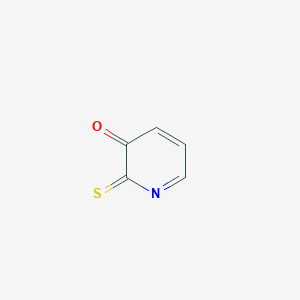

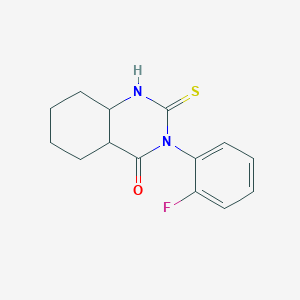
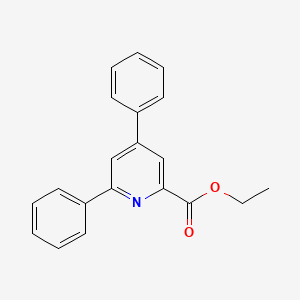
![3-[2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl]-1,6,7,8,9,9a-hexahydropyrido[1,2-a][1,3,5]triazine-2,4-dione;hydrochloride](/img/structure/B12353080.png)
